Methyl3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate
Description
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a fluorinated aromatic ester characterized by two tetrafluoroethoxy substituents at the 3- and 5-positions of the benzoyl ring.
Key physical properties (extrapolated from structurally similar compounds in ) include:
- Melting Point: Likely solid at room temperature (analogues with trifluoromethyl groups melt at ~83°C).
- Solubility: Expected to be lipophilic due to fluorinated substituents, enhancing solubility in organic solvents like dichloromethane (DCM).
- Spectroscopic Data: IR and NMR spectra would exhibit peaks consistent with ester carbonyl (C=O), aromatic C-F stretches, and tetrafluoroethoxy (-OCF₂CF₂H) groups.
Properties
Molecular Formula |
C12H8F8O4 |
|---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C12H8F8O4/c1-22-8(21)5-2-6(23-11(17,18)9(13)14)4-7(3-5)24-12(19,20)10(15)16/h2-4,9-10H,1H3 |
InChI Key |
CDDKHUSRKOPLQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Reduction: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoate Esters
Compound A : (1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate
- Substituents : Trifluoromethyl (-CF₃) groups at 3,5-positions.
- Physical Properties : Melting point = 83°C; Rf = 0.67 (hexane/EtOAc, 6:1).
Compound B : Ethametsulfuron methyl ester (from )
- Substituents: Methoxy and methylamino groups on a triazine ring, with a sulfonylurea bridge.
- Application : Herbicide (unlike the target compound, which lacks pesticidal motifs).
- Relevance : Highlights the role of ester groups in agrochemicals, though the target’s tetrafluoroethoxy groups may limit bioactivity due to increased inertness .
Perfluorinated Compounds (PFCs)
Compound C : 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2)
- Structure : Fully fluorinated alkane with ether linkages.
- Properties : High thermal stability and chemical resistance, typical of PFCs.
- Comparison : The target compound’s benzoate core introduces aromaticity, enhancing rigidity and UV stability compared to aliphatic PFCs .
Compound D: Propanoyl fluorides with hexafluoro-/tetrafluoroalkoxy chains (e.g., CAS 27639-98-1)
- Functionality : Fluorinated acyl fluorides used in polymer production.
- Divergence : The target’s ester group (-COOCH₃) offers milder reactivity than acyl fluorides, making it more suitable for controlled synthetic applications .
Data Table: Comparative Analysis
Research Findings and Insights
- Synthetic Challenges : The tetrafluoroethoxy groups in the target compound may complicate synthesis due to steric bulk and fluorine’s electronegativity, necessitating optimized conditions (e.g., elevated temperatures or fluorophilic catalysts) .
- Environmental Impact : Like other PFCs, the compound’s persistence in ecosystems is a concern, though its aromatic structure may facilitate degradation compared to fully fluorinated alkanes .
- Functional Group Trade-offs : While trifluoromethyl groups (Compound A) enhance electron-withdrawing effects, tetrafluoroethoxy groups provide better solubility in polar aprotic solvents, advantageous for material science applications .
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